2-Methanesulfonyl-5-iodo-pyridine
Description
2-Methanesulfonyl-5-iodo-pyridine is a pyridine derivative featuring a methanesulfonyl (-SO₂CH₃) group at the 2-position and an iodine atom at the 5-position. The methanesulfonyl group is a strong electron-withdrawing substituent, which significantly alters the electronic properties of the pyridine ring, enhancing its electrophilicity and directing reactivity in cross-coupling reactions. The iodine atom, a halogen with high polarizability, facilitates participation in halogen bonding and serves as a reactive site for transition metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) . This compound is primarily utilized in pharmaceutical and agrochemical synthesis as a versatile intermediate, enabling the construction of complex heterocyclic frameworks .
Properties
Molecular Formula |
C6H6INO2S |
|---|---|
Molecular Weight |
283.09 g/mol |
IUPAC Name |
5-iodo-2-methylsulfonylpyridine |
InChI |
InChI=1S/C6H6INO2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,1H3 |
InChI Key |
DJUODAQNJKCYDC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares key physicochemical properties of 2-Methanesulfonyl-5-iodo-pyridine with analogs featuring different substituents:
<sup>*</sup>Log Kow (octanol-water partition coefficient) estimated using EPI Suite or experimental data.
Key Observations :
- Electron-withdrawing vs. donating groups : The methanesulfonyl group in this compound creates a more electron-deficient ring compared to methylthio (-SMe) or alkyl substituents, enhancing its reactivity toward nucleophilic aromatic substitution .
- Halogen effects : The iodine atom confers distinct advantages in coupling reactions over fluorine or hydrogen, such as improved oxidative addition with palladium catalysts .
Cross-Coupling Reactions
- This compound : The iodine atom enables efficient Suzuki-Miyaura coupling with boronic acids, analogous to boron-containing pyridine derivatives (e.g., 2-Methanesulfonyl-5-(pinacolatoboryl)pyridine) . The methanesulfonyl group stabilizes negative charge during transition states, facilitating regioselective coupling at the 5-position.
- Comparison with 2-Fluoro analogs : Fluorine’s smaller size and stronger C-F bond limit its utility in coupling reactions, making iodine-substituted derivatives more versatile .
Nucleophilic Aromatic Substitution
The electron-withdrawing methanesulfonyl group activates the pyridine ring for nucleophilic substitution. For example, it may undergo displacement with amines or alkoxides at the 2- or 6-positions, whereas alkyl-substituted pyridines (e.g., 5-Ethyl-2-Methylpyridine) lack such reactivity .
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